trans-3-Amino-1-methylpiperidin-4-oldihydrochloride
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Overview
Description
trans-3-Amino-1-methylpiperidin-4-oldihydrochloride: is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom, which is a significant structural motif in medicinal chemistry .
Preparation Methods
The synthesis of trans-3-Amino-1-methylpiperidin-4-oldihydrochloride involves several steps. One common method includes the amination of a piperidine derivative followed by hydrochloride salt formation . The reaction conditions typically involve the use of phenylsilane as a reducing agent and an iron complex as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
trans-3-Amino-1-methylpiperidin-4-oldihydrochloride undergoes various chemical reactions, including:
Common reagents used in these reactions include iodine(III) oxidizing agents and gold(I) complexes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-3-Amino-1-methylpiperidin-4-oldihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study the biological activity of piperidine derivatives.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-Amino-1-methylpiperidin-4-oldihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
trans-3-Amino-1-methylpiperidin-4-oldihydrochloride can be compared with other piperidine derivatives such as:
trans-3-Amino-1-methylpiperidin-4-ol: Similar in structure but without the dihydrochloride salt form.
Piperidin-4-ol: Lacks the amino and methyl groups, making it less complex.
N-Methylpiperidine: Contains a methyl group but lacks the amino and hydroxyl groups.
Properties
Molecular Formula |
C6H16Cl2N2O |
---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
(3S,4S)-3-amino-1-methylpiperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1 |
InChI Key |
IYOFWUGRTTWMOR-USPAICOZSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)N)O.Cl.Cl |
Canonical SMILES |
CN1CCC(C(C1)N)O.Cl.Cl |
Origin of Product |
United States |
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